molecular formula C17H16N2O2S B2501650 (2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1232817-42-3

(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2501650
CAS RN: 1232817-42-3
M. Wt: 312.39
InChI Key: OMSCPXNPGLBRBN-SFQUDFHCSA-N
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Description

(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile, also known as DAPSN, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of nitriles and is known for its unique chemical structure, which makes it a promising candidate for various applications.

Scientific Research Applications

Synthesis and Structural Analysis

(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile and its derivatives have been the subject of extensive research, particularly focusing on their synthesis, crystal structure, and molecular-electronic structure. For instance, Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and characterized them using X-ray single crystal diffraction. The isomers were organized as molecular crystals and interconnected via hydrogen bonds. The study also delved into quantum-chemical calculations to understand the electronic structure of the molecules, which aligns with the characteristics of intramolecular hydrogen bonds (Rublova et al., 2017).

Antimicrobial Properties

Some derivatives have demonstrated notable antimicrobial properties. For instance, Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, revealing that these new sulfone derivatives exhibited significant antimicrobial activities, surpassing the activity of reference drugs in certain instances. Interestingly, it was found that derivatives containing one sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

Advanced Synthesis Techniques and Properties

Further research has also focused on advanced synthesis techniques and the exploration of the unique properties of these compounds. For example, Darweesh et al. (2015) reported the synthesis of a new series of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes, showcasing the adaptability of these compounds in chemical synthesis. The compounds were synthesized using a one-pot, acid-catalyzed cyclocondensation reaction, highlighting the chemical versatility and potential applications of these molecules (Darweesh et al., 2015).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-13-8-14(2)10-15(9-13)19-12-17(11-18)22(20,21)16-6-4-3-5-7-16/h3-10,12,19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSCPXNPGLBRBN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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